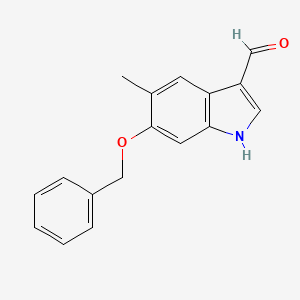

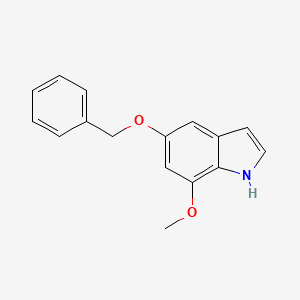

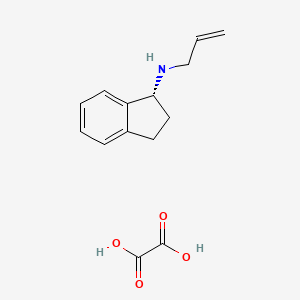

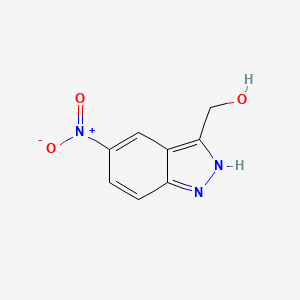

![molecular formula C17H22N2O2 B3215781 tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 1167055-93-7](/img/structure/B3215781.png)

tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate

Übersicht

Beschreibung

“tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate” is a complex organic compound. It is a derivative of spirocyclic oxindoles . Spirocyclic oxindoles are important in drug design processes and have bioactivity against various diseases .

Synthesis Analysis

The synthesis of spirocyclic oxindoles, including “tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate”, is an active research field in organic chemistry . The development of novel synthetic strategies to form these chemical entities in a stereoselective manner is a significant objective .Molecular Structure Analysis

Spirocyclic structures, like “tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate”, are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis

The development of new stereoselective approaches to spirocyclic oxindoles has been analyzed . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis .Wissenschaftliche Forschungsanwendungen

Synthesis and Development of Spirocyclic Compounds A study by Freund and Mederski (2000) explored a synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This research contributes to the development of methods for synthesizing spirocyclic compounds, which are significant in pharmaceutical chemistry (Freund & Mederski, 2000).

Efficient Synthesis Approach Teng, Zhang, and Mendonça (2006) described an efficient synthesis method for a spirocyclic oxindole analogue, including the tert-butoxycarbonyl group. This highlights advancements in the synthesis of complex organic molecules, which can be crucial in medicinal chemistry (Teng, Zhang, & Mendonça, 2006).

Copper-Catalyzed Oxidative Dearomatization Kong et al. (2016) developed a copper-catalyzed oxidative dearomatization/spirocyclization process, using tert-butyl hydroperoxide. This technique is key in forming C2-spiro-pseudoindoxyls, a structural motif relevant in organic and medicinal chemistry (Kong et al., 2016).

Templates for GPCR Targets Xie, Huang, Fang, and Zhu (2004) developed a synthetic route to create templates for GPCR (G-protein-coupled receptor) targets. Their work with 1′- H -spiro(indoline-3,4′-piperidine) derivatives contributes to the field of drug discovery, particularly in targeting GPCRs (Xie, Huang, Fang, & Zhu, 2004).

Diastereoselective Syntheses Liang et al. (2020) reported on the diastereoselective synthesis of spiro[indoline-3,4'-pyridin]-2-yl)carbamates, demonstrating a significant advance in creating stereochemically complex molecules. This has implications in developing pharmacologically active compounds (Liang et al., 2020).

Wirkmechanismus

Spiroindole and spirooxindole scaffolds have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Zukünftige Richtungen

Spirocyclic compounds, including “tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate”, can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, they are expected to continue to be an active area of research in organic and medicinal chemistry .

Eigenschaften

IUPAC Name |

tert-butyl spiro[indole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBAHEULGWNDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C=NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

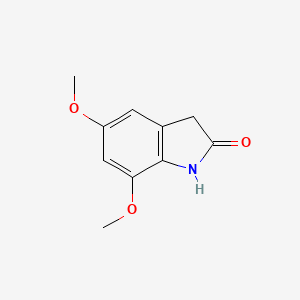

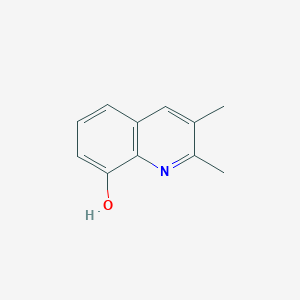

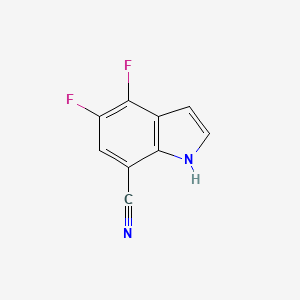

![4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3215788.png)